molecular formula C33H34O3S2 B12835729 (2R,3S,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-(benzylthio)tetrahydrothiophene

(2R,3S,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-(benzylthio)tetrahydrothiophene

Cat. No.: B12835729
M. Wt: 542.8 g/mol
InChI Key: HWRDLVHHHOIMJE-YOIJXYMPSA-N
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Description

(2R,3S,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-(benzylthio)tetrahydrothiophene is a complex organic compound characterized by its tetrahydrothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-(benzylthio)tetrahydrothiophene typically involves multiple steps, including protection and deprotection of functional groups, as well as the formation of the tetrahydrothiophene ring. Common reagents used in the synthesis include benzyl alcohol, thiophenol, and various protecting groups such as benzyl chloride. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-(benzylthio)tetrahydrothiophene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylthio group can be reduced to a thiol or further to a sulfide.

    Substitution: The benzyloxy and benzylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid, while reduction of the benzylthio group can produce benzylthiol or benzyl sulfide.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studying enzyme interactions and protein binding.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as developing new drugs or diagnostic agents.

    Industry: It may be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism by which (2R,3S,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-(benzylthio)tetrahydrothiophene exerts its effects is not fully understood. its multiple functional groups suggest that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and covalent modifications. The pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-(methylthio)tetrahydrothiophene: Similar structure but with a methylthio group instead of a benzylthio group.

    (2R,3S,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-(phenylthio)tetrahydrothiophene: Similar structure but with a phenylthio group instead of a benzylthio group.

Uniqueness

The uniqueness of (2R,3S,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-(benzylthio)tetrahydrothiophene lies in its specific combination of benzyloxy and benzylthio substituents, which may confer distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C33H34O3S2

Molecular Weight

542.8 g/mol

IUPAC Name

(3R,4S,5R)-2-benzylsulfanyl-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)thiolane

InChI

InChI=1S/C33H34O3S2/c1-5-13-26(14-6-1)21-34-24-30-31(35-22-27-15-7-2-8-16-27)32(36-23-28-17-9-3-10-18-28)33(38-30)37-25-29-19-11-4-12-20-29/h1-20,30-33H,21-25H2/t30-,31-,32-,33?/m1/s1

InChI Key

HWRDLVHHHOIMJE-YOIJXYMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(S2)SCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(S2)SCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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